1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide, also known as FLAP inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known for its ability to inhibit the activity of the enzyme 5-lipoxygenase-activating protein (FLAP).
Mechanism of Action
1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide inhibitor works by inhibiting the activity of the enzyme this compound, which is responsible for the activation of 5-lipoxygenase. This, in turn, inhibits the production of leukotrienes, which are inflammatory mediators that play a role in the development of a variety of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the production of leukotrienes in a dose-dependent manner. In vivo studies have shown that this compound inhibitor can reduce inflammation and improve lung function in animal models of asthma.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide inhibitor in lab experiments is its ability to selectively inhibit the activity of this compound without affecting other enzymes or pathways. This makes it a valuable tool for studying the role of leukotrienes in disease development. However, the compound has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide inhibitor. One area of interest is the development of more potent and selective inhibitors of this compound that can be used in clinical settings. Another area of interest is the use of this compound inhibitor in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the role of leukotrienes in disease development and to identify new therapeutic targets for the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide inhibitor involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound involves the reaction of 2-fluorobenzoyl chloride with N-pyridin-2-ylpyrrolidine-3-carboxamide in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final product.
Scientific Research Applications
1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in a variety of diseases, including asthma, arthritis, and cancer. The compound has been shown to inhibit the production of leukotrienes, which are known to play a role in the development of these diseases.
Properties
IUPAC Name |
1-[3-(2-fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-6-2-1-5-14(16)8-9-18(24)23-12-10-15(13-23)19(25)22-17-7-3-4-11-21-17/h1-7,11,15H,8-10,12-13H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMPJDBWBVVBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NC2=CC=CC=N2)C(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.